Methyl cis-9-tetradecenoate
Overview
Description
Methyl cis-9-tetradecenoate is a chemical compound of interest in various fields of chemistry and biology. It belongs to the class of organic compounds known as fatty acid methyl esters (FAMEs), which are derived from the transesterification of fats or oils. This compound is particularly notable for its applications in the synthesis of polyketide products and its involvement in the enzymology of assembly lines featuring primarily cis-acyltransferase modules. The study by Keatinge-Clay (2017) provides an in-depth analysis of the enzymology of assembly lines containing cis-acyltransferase modules, highlighting the diverse transformations involving acyl chains bound to acyl carrier proteins (Keatinge-Clay, 2017).
Scientific Research Applications
Lipid Research
“Methyl cis-9-tetradecenoate”, also known as “Methyl myristoleate” or “Myristoleic acid methyl ester”, is a product in the category of Monounsaturated Fatty Acid Methyl Esters (FAME) . It’s used in lipid research, particularly in the study of omega-5 fatty acids .
Results or Outcomes
Cancer Research
“Methyl cis-9-tetradecenoate” has been found to have cytotoxic effects on human prostate cancer LNCaP cells .
Results or Outcomes
In one study, “Methyl cis-9-tetradecenoate” induced apoptosis and necrosis in human prostate cancer LNCaP cells at rates of 8.8% and 8.1%, respectively .
Anti-Inflammatory and Pain Relief
When esterified with cetyl alcohol, myristoleic acid becomes cetyl myristoleate, a compound with multiple biological properties including anti-inflammatory and pain relief .
Results or Outcomes
While individual results can vary, some users report reduced inflammation and pain relief after using products containing cetyl myristoleate .
Antifungal Research
Myristoleic acid found in the by-products for making cheese is one of three fatty acids that are most active at inhibiting Candida albicans germination .
Results or Outcomes
It has a minimal inhibitory concentration (MIC) of 9 µM in vivo . This suggests that it could potentially be used as a natural antifungal agent, although more research is needed in this area.
properties
IUPAC Name |
methyl (Z)-tetradec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPSJUSVXDVPB-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346982 | |
Record name | Methyl myristoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-9-tetradecenoate | |
CAS RN |
56219-06-8 | |
Record name | Methyl cis-9-tetradecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl myristoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL CIS-9-TETRADECENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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